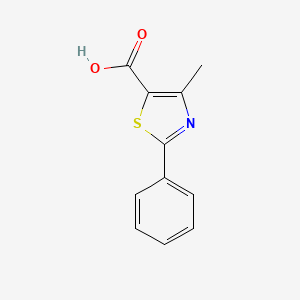

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSMRBYEBHOYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352189 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33763-20-1 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

CAS Number: 33763-20-1

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and the biological activities of its derivatives.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33763-20-1 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [1][2] |

| Molecular Weight | 219.26 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and straightforward approach involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This protocol describes the saponification of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to yield the target carboxylic acid.[2]

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Methanol

-

2N aqueous sodium hydroxide solution

-

1N hydrochloric acid solution

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol at room temperature.

-

Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Upon completion of the reaction, remove the methanol using a rotary evaporator.

-

Adjust the pH of the remaining aqueous mixture to 5-6 with 1N hydrochloric acid solution, which will cause a white solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Dry the solid to obtain this compound.[2]

Biological Significance and Derivatives

While direct biological activities of this compound are not extensively documented in publicly available literature, its structural scaffold is a key component in a variety of derivatives exhibiting significant therapeutic potential. These derivatives have been investigated for their anticancer and enzyme-inhibiting properties.

Anticancer Activity of Derivatives

Derivatives of this compound have shown promise as anticancer agents. For instance, novel carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., A-549, Bel7402, HCT-8)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (derivatives of this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a specific density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) values.

Xanthine Oxidase Inhibition by Derivatives

Certain derivatives of this compound have been identified as potent inhibitors of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of gout.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine solution

-

Phosphate buffer (pH 7.5)

-

Test compounds

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading UV absorbance

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations (dissolved in a suitable solvent like DMSO), and the xanthine oxidase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value for each test compound.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

General Biological Screening Workflow

Caption: A generalized workflow for in vitro biological screening of thiazole derivatives.

References

A Comprehensive Technical Guide to the Molecular Weight of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a compound of interest in various research and development domains. This document outlines the fundamental physicochemical properties, computational methodology for molecular weight determination, and experimental protocols for its verification.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol [1] |

| CAS Number | 33763-20-1 |

| Melting Point | 210-212°C[2] |

| Boiling Point | 424.0 ± 37.0 °C (Predicted)[2] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted)[2] |

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and pharmacokinetic and pharmacodynamic modeling in drug development.

Computational Methodology

The molecular weight of this compound is calculated based on its molecular formula, C₁₁H₉NO₂S. The calculation involves summing the atomic weights of each constituent atom. The standard atomic weights of the elements are:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

The molecular weight is calculated as follows:

(11 × 12.011) + (9 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.06) = 219.26 g/mol

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is crucial to confirm the identity and purity of the synthesized or procured compound. Mass spectrometry is the gold-standard technique for this purpose.

Experimental Protocol: Mass Spectrometry

Objective: To experimentally determine the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like Electrospray Ionization (ESI).

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1 µg/mL.

-

The sample solution may require the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to facilitate ionization, depending on the ESI polarity mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

Operate the mass spectrometer in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ ion at an m/z value corresponding to the molecular weight minus the mass of a proton (approximately 1.007 u). In positive ion mode, this may be the protonated molecule [M+H]⁺ or an adduct with other cations (e.g., [M+Na]⁺).

-

The experimentally determined mass should be within a few parts per million (ppm) of the theoretical exact mass for confirmation of the elemental composition.

-

References

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid groups. The thiazole scaffold is a prominent structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data presented has been aggregated from various chemical databases and predictive models.

| Property | Value | Source |

| CAS Number | 33763-20-1 | [5][6] |

| Molecular Formula | C₁₁H₉NO₂S | [6] |

| Molecular Weight | 219.26 g/mol | [6] |

| Melting Point | 210-212 °C | ChemicalBook |

| Boiling Point (Predicted) | 424.0 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 1.20 ± 0.37 | ChemicalBook |

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet), the aromatic protons of the phenyl group (multiplet), and the carboxylic acid proton (a broad singlet which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbonyl carbon, the carbons of the thiazole and phenyl rings, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C=N and C=C stretching frequencies from the thiazole and phenyl rings, and C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of CO₂, the carboxylic acid group, and cleavage of the phenyl and methyl substituents.

Synthesis and Reactivity

The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.[5] The renowned Hantzsch thiazole synthesis provides a versatile method for constructing the core thiazole ring system.

Experimental Protocol: General Synthesis via Hydrolysis

A general method for the synthesis of this compound is as follows:

-

Starting Material: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

-

Hydrolysis: The ethyl ester is dissolved in methanol. To this solution, a 2N aqueous sodium hydroxide solution is added slowly at room temperature.[5]

-

Reaction Monitoring: The reaction mixture is stirred continuously for approximately 4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.[5]

-

Acidification and Precipitation: The pH of the remaining aqueous solution is carefully adjusted to 5-6 with a 1N hydrochloric acid solution. This acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid as a white solid.[5]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.[5]

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity and mechanism of action of this compound are limited, the broader class of thiazole derivatives has been extensively investigated for their therapeutic potential. These compounds are known to interact with various biological targets and modulate key signaling pathways implicated in a range of diseases.

Notably, derivatives of thiazole have been identified as inhibitors of c-Met kinase , a receptor tyrosine kinase involved in cell proliferation and survival, and p38 MAP kinase , a key regulator of inflammatory responses.[3][7] Furthermore, some thiazole-containing compounds have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[8][9] There is also evidence suggesting the involvement of thiazole derivatives in the modulation of the NF-κB signaling pathway , a critical pathway in inflammation and immunity.[10]

Based on this broader context, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is presented below. It is crucial to note that this diagram represents a potential mechanism based on related compounds and requires experimental validation for this specific molecule.

Conclusion

This compound represents a molecule of interest within the broader family of pharmacologically relevant thiazole derivatives. This guide has provided a summary of its known chemical and physical properties, a general synthetic protocol, and a discussion of its potential biological significance based on the activities of related compounds. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and validate its biological targets and mechanism of action. The information presented herein serves as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutic agents.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 33763-20-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid from its corresponding ethyl ester. This transformation is a crucial step in the synthesis of various biologically active compounds. The primary method detailed is the alkaline hydrolysis (saponification) of the ethyl ester.

Core Synthesis Pathway: Alkaline Hydrolysis

The conversion of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to this compound is typically achieved through alkaline hydrolysis. This reaction involves the cleavage of the ester bond in the presence of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to yield the corresponding carboxylate salt, which is subsequently acidified to produce the final carboxylic acid.

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Hydrolysis Conditions

The choice of base and reaction conditions can influence the yield and purity of the final product. Below is a summary of reported conditions for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and a structurally similar oxazole analogue.

| Parameter | Method 1: Sodium Hydroxide | Method 2: Lithium Hydroxide (Oxazole Analogue) |

| Starting Material | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate |

| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide Monohydrate (LiOH·H₂O) |

| Solvent System | Methanol / Water | Tetrahydrofuran (THF) / Methanol / Water (2:3:1) |

| Base Concentration | 2N aqueous solution | 1.5 equivalents |

| Temperature | Room Temperature | 20°C |

| Reaction Time | 4 hours | 4 hours |

| Reported Yield | Not explicitly stated | 72%[1] |

| Reference | [2] | [1] |

Note: The data for Method 2 is for a structurally similar oxazole compound and is provided for comparative purposes. The reaction conditions and yield may vary for the thiazole analogue.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using sodium hydroxide and lithium hydroxide.

Protocol 1: Hydrolysis using Sodium Hydroxide

This protocol is a general method for the saponification of the ethyl ester.[2]

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Methanol

-

2N Sodium Hydroxide (NaOH) aqueous solution

-

1N Hydrochloric Acid (HCl) aqueous solution

-

Deionized Water

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a 2N aqueous solution of sodium hydroxide at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

After 4 hours, remove the methanol from the reaction mixture using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5-6 by the slow addition of a 1N hydrochloric acid solution. A white solid should precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the solid under vacuum to obtain this compound.

Protocol 2: Hydrolysis using Lithium Hydroxide (Adapted from Oxazole Analogue Synthesis)

This protocol is adapted from the synthesis of a structurally similar oxazole carboxylic acid and may require optimization for the thiazole substrate.[1]

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

1N Hydrochloric Acid (HCl) aqueous solution

-

Rotary evaporator

-

Filtration apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, prepare a 2:3:1 solvent mixture of THF, methanol, and deionized water.

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in the solvent mixture.

-

Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at 20°C for 4 hours.

-

Remove the volatile organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous residue with a 1N hydrochloric acid solution until a precipitate forms.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of deionized water.

-

Dry the product under vacuum. For further purification, recrystallization from 75% ethanol can be performed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound from its ethyl ester. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and purity requirements.

References

Spectroscopic and Synthetic Profile of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS No: 33763-20-1). Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide combines reported physical data with predicted spectroscopic values derived from analogous structures and established principles of chemical spectroscopy. This document is intended to serve as a foundational resource for the synthesis, characterization, and further application of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉NO₂S[1]

-

Molecular Weight: 219.26 g/mol [1]

-

Melting Point: 214-215 °C

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar thiazole derivatives and fundamental principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.9-8.1 | Multiplet | 2H | Phenyl (ortho-H) |

| ~7.4-7.6 | Multiplet | 3H | Phenyl (meta- & para-H) |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) |

Note: The carboxylic acid proton is expected to be a broad singlet and its chemical shift can be sensitive to solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carboxylic Acid (C=O) |

| ~165.0 | Thiazole (C2) |

| ~150.0 | Thiazole (C4) |

| ~132.0 | Phenyl (ipso-C) |

| ~131.0 | Phenyl (para-C) |

| ~129.0 | Phenyl (meta-C) |

| ~126.0 | Phenyl (ortho-C) |

| ~120.0 | Thiazole (C5) |

| ~15.0 | Methyl (-CH₃) |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610-1590 | Medium | C=N stretch (Thiazole ring) |

| ~1580-1450 | Medium-Strong | C=C stretch (Aromatic/Thiazole) |

| ~1300-1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~760 and ~690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 219 | High | [M]⁺ (Molecular Ion) |

| 202 | Medium | [M - OH]⁺ |

| 174 | Medium | [M - COOH]⁺ |

| 103 | High | [C₆H₅CN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis involves the hydrolysis of the corresponding ethyl ester.[2]

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Methanol

-

2N Sodium Hydroxide (aq)

-

1N Hydrochloric Acid (aq)

Procedure:

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol at room temperature.

-

Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol solvent using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5-6 with 1N hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Biological and Chemical Applications

Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities. While specific biological pathways for this compound are not extensively documented, the thiazole core is present in numerous pharmacologically active agents.

In terms of chemical applications, this compound is noted as a useful reagent in Palladium-catalyzed decarboxylative C-H cross-coupling reactions of oxazoles and thiazoles.[2] This utility highlights its potential as a building block in the synthesis of more complex molecular architectures.

This technical guide serves as a starting point for researchers working with this compound. The provided predicted data and experimental protocols can aid in the synthesis, identification, and further investigation of this compound's properties and potential applications.

References

In-depth Analysis of the Crystal Structure of a Phenylthiazole Carboxylic Acid Derivative

Disclaimer: As of December 2025, a complete, experimentally determined crystal structure for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is not publicly available in crystallographic databases or peer-reviewed literature. This technical guide will, therefore, provide a comprehensive analysis of a closely related, structurally characterized compound: methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate . The detailed data and methodologies presented for this analogue serve as an illustrative case study, offering valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

The data and protocols herein are derived from the single-crystal X-ray diffraction study of this analogue, providing a robust framework for understanding the solid-state conformation and intermolecular interactions characteristic of this class of compounds.

Compound Profile: An Illustrative Analogue

The selected analogue, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazole. Thiazole rings are significant structural motifs found in numerous natural products and pharmacologically active molecules, making their structural elucidation crucial for drug design and materials science.[1]

| Property | Value |

| Compound Name | Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

| Molecular Formula | C₂₃H₁₈N₂O₂S |

| Molecular Weight | 386.45 g/mol |

Experimental Protocols

Synthesis of the Analogue Compound

The synthesis of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate is achieved through a multi-component reaction. The structure of the resulting product is confirmed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy, alongside elemental analysis.[1]

Single Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable yellowish, column-like crystal was selected for the analysis. Data was collected at a low temperature to minimize thermal vibrations and obtain high-resolution data.[1]

Crystallographic Data and Molecular Geometry

The structure of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate was solved in the monoclinic space group P2₁/c.[1] The key parameters from the data collection and structure refinement are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.573(3) |

| b (Å) | 19.533(7) |

| c (Å) | 9.876(3) |

| β (°) | 92.35(4) |

| Volume (ų) | 1845.2(10) |

| Z | 4 |

| Temperature (K) | 85(2) |

| Radiation type, λ (Å) | MoKα, 0.71073 |

| Reflections collected | 28795 |

| Independent reflections | 9696 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R = 0.040, wR = 0.089 |

| R indices (all data) | R = 0.072, wR = 0.094 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Intermolecular Contacts[1]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(8)–H(8)···S(1)ⁱ | 0.95 | 2.90 | 3.656(2) | 137 |

| C(13)–H(13)···N(1) | 0.95 | 2.42 | 2.886(2) | 110 |

| C(19)–H(19)···O(2)ⁱⁱ | 0.95 | 2.56 | 3.360(2) | 142 |

| Symmetry codes: (i) x, y, z–1; (ii) –x+2, –y+1, –z+1 |

Molecular Geometry Insights

The X-ray analysis reveals that the thiazole ring in the analogue is essentially planar. The attached phenyl rings, however, are twisted relative to this plane. The structure is stabilized by a network of intermolecular interactions, including C-H···S, C-H···N, and C-H···O contacts, which contribute to the overall packing of the molecules in the crystal lattice.[1] These weak hydrogen bonds and other van der Waals forces are critical in determining the solid-state properties of the material.

This detailed structural information for a close analogue provides a strong foundation for computational modeling and structure-activity relationship (SAR) studies involving this compound and other related compounds.

References

Technical Guide: Solubility Profile of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the solubility characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide furnishes relevant physicochemical properties to infer a qualitative solubility profile. Furthermore, it presents a detailed, generalized experimental protocol for the quantitative determination of thermodynamic solubility using the reliable shake-flask method, intended to enable researchers to generate precise solubility data in-house.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a structural motif present in numerous pharmacologically active agents. Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery and development, impacting everything from formulation and bioavailability to the design of in vitro assays. This guide addresses the current information gap by providing foundational data and a practical methodology for solubility assessment.

Physicochemical Properties

While specific solubility values are not readily found in the literature, the following physical and chemical properties of this compound offer qualitative insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Melting Point | 210-212°C | [2] |

| Boiling Point (Predicted) | 424.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.20 ± 0.37 | [2] |

The relatively high melting point and the presence of both a carboxylic acid group (polar, capable of hydrogen bonding and ionization) and a phenylthiazole moiety (largely non-polar) suggest a complex solubility profile. The compound is expected to exhibit poor solubility in water and non-polar organic solvents but may show increased solubility in polar organic solvents and aqueous solutions at a pH above its pKa, where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[3][4] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved, followed by quantification of the dissolved solute in a saturated solution.[4][5]

3.1. Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control[4]

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE) to separate the saturated solution from the solute phase.[3]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.[3]

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6] The time required for equilibration should be established by measuring the dissolved concentration at various time points until it becomes constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[3][6] Caution must be taken to avoid temperature changes during this step.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

-

Analyze the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][4]

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[6]

-

-

Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or mol/L. The experiment should be performed in replicate (n≥3) to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Technical Guide on the Stability and Storage of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide based on general chemical principles and established methodologies for stability testing of similar chemical entities. No specific experimental data for the stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid was found in the public domain. Therefore, the following recommendations and protocols should be adapted and validated through experimental studies for this specific compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its chemical stability and defining appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development. This guide outlines the recommended procedures for assessing the stability of this compound and provides guidance on its proper storage and handling.

Chemical Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition under various environmental conditions. For this compound, the key factors influencing its stability are likely to be temperature, humidity, light, and pH.

Based on general chemical knowledge and Safety Data Sheets (SDS) for this or similar compounds, this compound is generally considered stable under normal laboratory conditions.[1][2] However, it is prudent to assume potential sensitivity to certain conditions.

Potential Degradation Pathways:

-

Hydrolysis: The carboxylic acid group may undergo reactions in the presence of moisture, although the thiazole ring itself is generally stable to hydrolysis.

-

Oxidation: While no specific information is available, many organic molecules are susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to decomposition.

-

Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information from safety data sheets.[2][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a refrigerator (2-8 °C).[4] Refer to the product label for any specific temperature recommendations from the supplier.[3] | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[4] | To prevent oxidation. |

| Container | Keep in a tightly closed container.[2][3][4] | To prevent exposure to moisture and air. |

| Light | Protect from light. | To prevent photolytic degradation. An amber glass vial or storage in a dark place is recommended. |

| Ventilation | Store in a well-ventilated place.[2][3] | General laboratory safety practice. |

| General Handling | Avoid contact with incompatible materials and sources of heat.[1] The substance should be handled in a dry environment.[2][3] | To prevent unforeseen chemical reactions and degradation. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies and long-term stability testing under controlled conditions.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Table of Recommended Stress Conditions for Forced Degradation Studies:

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C, 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at a similar temperature. |

| Photostability | Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light with aluminum foil. |

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and distinguish it from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

Protocol for Development of a Stability-Indicating HPLC Method:

-

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape for the carboxylic acid.

-

Detector Selection: A UV detector is suitable for this compound due to the presence of chromophores (phenyl and thiazole rings). A photodiode array (PDA) detector is advantageous as it can provide spectral data to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Analysis of Stressed Samples: Analyze the samples from the forced degradation studies using the validated HPLC method to identify and quantify any degradation products.

Visualizations

Caption: Workflow for Stability Assessment of a Chemical Compound.

Conclusion

While this compound is expected to be stable under standard conditions, a comprehensive stability study is essential for ensuring its quality and reliability in research and development. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method. The recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, are crucial for preserving the long-term integrity of this compound. It is imperative that these general guidelines are supplemented with empirical stability data generated for the specific compound.

References

The Synthetic Versatility of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of its chemical transformations, highlighting its potential in the development of novel therapeutic agents and functional materials.

Core Synthesis and Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its synthesis is most commonly achieved through the hydrolysis of its corresponding ethyl ester.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 33763-20-1 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

Synthesis of this compound

The primary route to the title compound involves the saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Caption: Synthesis of the title compound via ester hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate [1]

-

Materials: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Methanol, 2N Sodium Hydroxide (NaOH) solution, 1N Hydrochloric Acid (HCl) solution.

-

Procedure:

-

Dissolve Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol at room temperature.

-

Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5-6 with 1N hydrochloric acid solution, which will cause a white solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Dry the solid to obtain this compound.

-

Chemical Transformations and Derivative Synthesis

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. These derivatives are of significant interest due to their wide range of biological activities.

Caption: Major synthetic routes from the core carboxylic acid.

Amide Synthesis

Amide derivatives of this compound are readily synthesized through coupling reactions with various amines using standard peptide coupling agents.

Experimental Protocol: General Amide Coupling using EDCI/HOBt [3]

-

Materials: this compound, desired amine (1.1 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents), 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents), N,N-Dimethylformamide (DMF), Triethylamine (TEA, 2 equivalents).

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add EDCI and HOBt to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine and triethylamine to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Table 2: Synthesis of Amide Derivatives and their Biological Activity

| Amine Moiety | Coupling Agent | Yield (%) | Biological Activity | IC₅₀ (µM) | Target | Reference |

| 3,4,5-Trimethoxyaniline | EDCI, DMAP | - | COX-2 Inhibition | 0.958 | COX-2 | [4] |

| 2-Aminopyridine | - | High | c-Met Inhibition | - | c-Met | [5] |

| 4-Chloro-2-methylaniline | - | 44 | Anticancer | - | A-549, Bel7402, HCT-8 | [6] |

| Various anilines | EDCI, HOBt | Good | Antimicrobial | - | S. aureus, B. subtilis, E. coli, P. aeruginosa | [3] |

Ester Synthesis

Esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Materials: this compound, desired alcohol (used as solvent or in excess), concentrated Sulfuric Acid (catalytic amount).

-

Procedure:

-

Suspend or dissolve this compound in the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

Biological and Pharmacological Significance

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold a privileged structure in drug discovery.

Caption: Overview of the biological activities of derivatives.

Anticancer Activity

Numerous amide derivatives of this compound have been synthesized and evaluated for their anticancer properties.[6] For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown activity against lung, liver, and colon cancer cell lines.[6] Other studies have identified thiazole-based compounds with potent activity against glioblastoma cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[7]

Table 3: Anticancer Activity of Thiazole Derivatives

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 3.20 ± 0.32 | [7] |

| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 4.72 ± 3.92 | [7] |

| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 10.67 ± 0.94 | [7] |

| 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COLO205 (colon) | 30.79 | [4] |

| 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | B16F1 (melanoma) | 74.15 | [4] |

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.[8] For example, a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, structurally related to the title compound, have shown significant activity against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[8]

Table 4: Antimicrobial Activity of Thiazole Derivatives

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | Gram-positive bacteria | 1.95 - 15.62 | [8] |

| Thiazole-(benz)azole derivative | P. aeruginosa | - | [9] |

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of a diverse library of amide and ester derivatives. The consistent emergence of potent biological activities, particularly in the realms of anticancer and antimicrobial research, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this important molecule.

References

- 1. This compound | 33763-20-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound belonging to the important class of thiazole derivatives. While specific historical discovery details for this particular molecule are not extensively documented in readily available literature, its synthesis and properties are well-understood within the context of established heterocyclic chemistry. The thiazole ring is a core component in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1][2] This document outlines the compound's chemical properties, a general synthesis pathway, and its known applications.

Chemical and Physical Properties

This compound is a solid organic compound. Its key quantitative properties sourced from chemical suppliers and databases are summarized below for reference.

| Property | Value | Source |

| CAS Number | 33763-20-1 | [3][4] |

| Molecular Formula | C₁₁H₉NO₂S | [4] |

| Molecular Weight | 219.26 g/mol | [4] |

| Melting Point | 214–215°C | [5] |

| Purity (Typical) | >95% | [6] |

Synthesis and Methodology

The synthesis of this compound is typically achieved through a two-step process rooted in the classic Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7] This foundational reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. For the target molecule, this involves synthesizing its ethyl ester precursor first, followed by hydrolysis to yield the final carboxylic acid.

A logical workflow for this synthesis is presented below.

Experimental Protocols (General Procedures)

The following are generalized protocols for the synthesis steps. Researchers should consult primary literature for specific reaction conditions and optimize as needed.

Protocol 1: Hantzsch Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Precursor)

This protocol describes the condensation reaction to form the thiazole ring. The necessary reactants are an α-halo-β-ketoester (ethyl 2-haloacetoacetate) and a thioamide (benzothioamide).

-

Preparation of Reactants:

-

Synthesize ethyl 2-chloroacetoacetate by reacting ethyl acetoacetate with a chlorinating agent like sulfuryl chloride.

-

Synthesize benzothioamide by treating benzamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

-

-

Reaction Setup:

-

Dissolve benzothioamide (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Add ethyl 2-chloroacetoacetate (1 to 1.1 equivalents) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 60-80°C) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Isolation and Purification:

-

Upon completion, cool the mixture to room temperature. The product may precipitate.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl ester.

-

Protocol 2: Hydrolysis to this compound

This protocol is adapted from a general method for the saponification of the precursor ester.[3]

-

Reaction Setup:

-

Dissolve Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol in a round-bottom flask at room temperature.

-

-

Reaction Execution:

-

Slowly add a 2N aqueous sodium hydroxide (NaOH) solution to the flask.

-

Stir the reaction mixture continuously for approximately 4 hours at room temperature.

-

Monitor the reaction completion by TLC.

-

-

Isolation and Purification:

-

Remove the methanol solvent using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5-6 using a 1N hydrochloric acid (HCl) solution. This will cause the carboxylic acid to precipitate.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product thoroughly to yield the final this compound.

-

A patent for the synthesis of the broader class of 4-methylthiazole-5-carboxylic acids reports that this type of three-step process (sulfo-reaction, cyclization, and hydrolysis) can achieve a total yield of 75% and a purity of over 98%.[7]

Known Applications and Biological Context

While this specific compound is not widely cited in biological or drug discovery literature, it serves as a valuable reagent in organic synthesis. Its primary documented application is as a reagent in Palladium-catalyzed decarboxylative C-H cross-coupling reactions of oxazoles and thiazoles.[3]

The broader family of thiazole-containing molecules exhibits a vast range of biological activities, making them a subject of intense research in drug development.[1][2] Derivatives of the thiazole ring are known to possess properties including:

Due to the absence of specific studies on this compound, no signaling pathways involving this molecule have been elucidated. Its structural similarity to other biologically active thiazoles suggests potential for future investigation, but as of now, it is primarily recognized as a synthetic building block.

References

- 1. scbt.com [scbt.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 33763-20-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]

- 6. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 8. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid | C12H8F3NO2S | CID 2775663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key substrate in decarboxylative C-H cross-coupling reactions, offering a powerful tool for the synthesis of complex (hetero)aryl structures. While its primary application lies in decarboxylative couplings, this document also provides generalized protocols for other common palladium-catalyzed reactions, outlining the necessary modifications to the starting material for successful implementation.

Decarboxylative Cross-Coupling of this compound with Aryl Halides

This compound is a valuable reagent in palladium-catalyzed decarboxylative C-H cross-coupling reactions, particularly with oxazoles and thiazoles.[1] This transformation allows for the direct arylation of the thiazole core at the 5-position, providing a modular approach to biaryl and heteroaryl synthesis. The reaction typically proceeds via a bimetallic catalytic system, involving a palladium catalyst to activate the aryl halide and a silver co-reagent to facilitate the decarboxylation step.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed decarboxylative cross-coupling of this compound with iodobenzene under various conditions.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Silver Salt (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | DMA | 140 | 16 | 74 |

| 2 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | Toluene/DMA (10:1) | 140 | 16 | 81 |

| 3 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | Toluene/DMA (10:1) | 140 | 16 | 96 |

Experimental Protocol: Decarboxylative Arylation

This protocol is adapted from the procedure described by Forgione, P., et al. in Organic Letters.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Silver(I) carbonate (Ag₂CO₃)

-

Toluene, anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equivalents), aryl iodide (1.0 equivalent), palladium(II) chloride (5 mol%), triphenylphosphine (10 mol%), and silver(I) carbonate (1.0 equivalent).

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous toluene and anhydrous N,N-dimethylacetamide in a 10:1 ratio.

-

Stir the reaction mixture at 140 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methyl-2-phenyl-1,3-thiazole.

Reaction Scheme and Catalytic Cycle

Caption: Workflow for Decarboxylative Cross-Coupling.

Generalized Protocols for Other Pd-Catalyzed Cross-Coupling Reactions

While direct decarboxylative coupling is the primary application, the 4-methyl-2-phenyl-1,3-thiazole core can be utilized in other palladium-catalyzed reactions. This typically requires initial modification of the carboxylic acid to a suitable functional group (e.g., a halide) that can participate in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. To employ the thiazole derivative in this reaction, the carboxylic acid would first need to be converted to a halide (e.g., bromide or iodide).

Generalized Protocol:

-

Halogenation of the Thiazole Core: Convert this compound to the corresponding 5-halo-4-methyl-2-phenyl-1,3-thiazole.

-

Reaction Setup: In a dry reaction vessel, combine the 5-halo-thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. Similar to the Suzuki-Miyaura coupling, the carboxylic acid on the thiazole ring needs to be converted to a halide.

Generalized Protocol:

-

Halogenation of the Thiazole Core: Prepare 5-halo-4-methyl-2-phenyl-1,3-thiazole from the corresponding carboxylic acid.

-

Reaction Setup: Combine the 5-halo-thiazole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C for several hours.

-

Work-up and Purification: After cooling, filter the reaction mixture, perform an aqueous work-up, extract the product, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Generalized Protocol:

-

Halogenation of the Thiazole Core: Synthesize 5-halo-4-methyl-2-phenyl-1,3-thiazole.

-

Reaction Setup: In a degassed solvent (e.g., THF, DMF, or Et₃N), combine the 5-halo-thiazole (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, diisopropylamine).

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds.

Generalized Protocol:

-

Halogenation of the Thiazole Core: Prepare 5-halo-4-methyl-2-phenyl-1,3-thiazole.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the 5-halo-thiazole (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80 and 110 °C, until the reaction is complete.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.

Caption: General approach for various cross-couplings.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions under pressure or at high temperatures should be performed with appropriate safety shielding.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols and notes are intended to serve as a guide for qualified researchers. Optimization of reaction conditions may be necessary for specific substrates and scales. Always refer to the primary literature for detailed procedures and safety information.

References

Use of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in Febuxostat synthesis

Application Notes and Protocols for the Synthesis of Febuxostat

Introduction

Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2][3] It is utilized in the treatment of hyperuricemia and gout.[1][2][3] The synthesis of Febuxostat is a critical process for pharmaceutical production, and various synthetic routes have been developed. A common and crucial step in many of these syntheses is the hydrolysis of an ester precursor, typically Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, to yield the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis of Febuxostat, with a focus on this key hydrolysis step.

Key Intermediate: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Moiety

While the specific starting material "this compound" is a core structural component of Febuxostat, the synthesis typically involves building this thiazole ring system with the appropriate phenyl substituent already in place. The protocols below detail the final step in the synthesis, which is the conversion of the ethyl ester of Febuxostat to the carboxylic acid.

Data Presentation

The following table summarizes quantitative data for the synthesis of Febuxostat via the hydrolysis of its ethyl ester precursor.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |

| Reagent | Sodium Hydroxide (NaOH) | [4] |

| Solvent | n-butanol or aqueous methanol | [5] |

| Reaction Temperature | 35-40°C or 45-60°C | [5] |

| Reaction Time | 1-2 hours or 1 hour | [5] |

| pH Adjustment | 1-2 with conc. HCl | |

| Yield | 87.0% or 95.8% | [5] |

| Purity (by HPLC) | 99.40% |

Experimental Protocols

Protocol 1: Synthesis of Febuxostat via Hydrolysis in n-Butanol

This protocol details the hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat.

Materials:

-

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

n-Butanol

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (conc. HCl)

-

Water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

To a stirred solution of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C, add NaOH (1.74 g, 0.043 mol).

-

Heat the reaction mixture for 1-2 hours at 35-40°C.

-

Allow the reaction mixture to cool to 25-30°C.

-

Adjust the pH of the solution to 1-2 using concentrated HCl (approx. 5.0 mL) at 25-30°C.

-